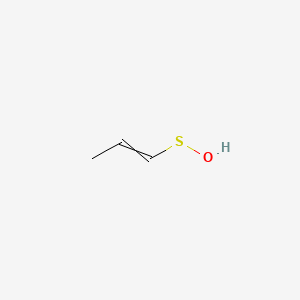

1-Propenyl sulfenic acid

CAS No.: 3736-99-0

Cat. No.: VC18909485

Molecular Formula: C3H6OS

Molecular Weight: 90.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3736-99-0 |

|---|---|

| Molecular Formula | C3H6OS |

| Molecular Weight | 90.15 g/mol |

| IUPAC Name | 1-hydroxysulfanylprop-1-ene |

| Standard InChI | InChI=1S/C3H6OS/c1-2-3-5-4/h2-4H,1H3 |

| Standard InChI Key | MJPOWQTYEJVYKF-UHFFFAOYSA-N |

| Canonical SMILES | CC=CSO |

Introduction

Chemical Identity and Structural Characteristics

1-Propenyl sulfenic acid belongs to the class of sulfenyl compounds, characterized by the general formula RS (R = organyl group) . Its molecular structure consists of a propenyl group (CH₂=CH–CH₂) bonded to a sulfenic acid functional group (–SOH). The compound exists in two stereoisomeric forms due to the geometry of the double bond: (E)-1-propene-1-sulfenic acid and (Z)-1-propene-1-sulfenic acid. The (E)-isomer is the biologically relevant form in onions, as confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses .

Molecular Properties

-

Chemical Formula: C₃H₆OS

-

Average Molecular Mass: 90.144 g/mol

-

SMILES Notation: C\C=C\SO

-

InChI Identifier: InChI=1S/C3H6OS/c1-2-3-5-4/h2-4H,1H3/b3-2+ .

The compound’s instability under ambient conditions necessitates rapid detection methods, as it spontaneously condenses into di-1-propenyl thiosulfinate or decomposes into volatile sulfur compounds like dipropyl disulfide .

Biosynthesis in Allium Species

Precursor and Enzymatic Pathway

1-Propenyl sulfenic acid is derived from the enzymatic breakdown of 1-propenyl-L-cysteine sulfoxide (1-PRENCSO), a non-proteinogenic amino acid stored in onion vacuoles. Upon tissue damage, the enzyme alliinase (EC 4.4.1.4) hydrolyzes 1-PRENCSO to yield 1-propenyl sulfenic acid, ammonia, and pyruvate . This reaction is part of the plant’s defense mechanism against herbivores and pathogens.

Key Reaction:

Role of Lachrymatory Factor Synthase (LFS)

The fate of 1-propenyl sulfenic acid is determined by lachrymatory factor synthase (LFS), a specialized enzyme in onions. LFS catalyzes the conversion of 1-propenyl sulfenic acid into syn-propanethial-S-oxide, the compound responsible for eye irritation . Structural studies of LFS reveal a helix-grip fold with an internal pocket that binds the substrate (Fig. 1). Mutagenesis experiments identify critical residues (Arg71, Glu88, Tyr114) for catalytic activity .

Genetic Modulation and Metabolic Consequences

RNA Interference (RNAi) Silencing of LFS

Analytical Techniques for Detection

-

Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile sulfur compounds in headspace samples .

-

Colorimetric “Pinking” Assay: Detects 1-propenyl thiosulfinates via a reaction with glycine and formaldehyde, producing a pink pigment .

-

Solid-Phase Microextraction (SPME): Quantifies trace volatiles with flame photometric detection .

Table 1: Volatile Sulfur Compounds in Wild-Type vs. Transgenic Onions

Implications for Food Science and Health

Flavor and Aroma Profiles

The redistribution of sulfur metabolites in LFS-silenced onions enhances the production of thiosulfinates and disulfides, which contribute to a sweeter, less pungent flavor . These compounds are also precursors to antioxidants and antimicrobial agents.

Health-Promoting Properties

Thiosulfinates derived from 1-propenyl sulfenic acid exhibit:

-

Antiplatelet Activity: Inhibition of arachidonic acid metabolism .

-

Anticancer Effects: Induction of apoptosis in colorectal cancer cells .

-

Antimicrobial Action: Growth suppression of Salmonella and E. coli .

Structural Insights into LFS Catalysis

Crystallographic studies of Allium cepa LFS (AcLFS) at 1.7–2.1 Å resolution reveal a conserved helix-grip fold (Fig. 3). The active site accommodates small alcohols (e.g., 1,2-propanediol) as competitive inhibitors, suggesting structural plasticity in substrate binding .

Key Structural Features:

-

Active Site Residues: Arg71, Glu88, Tyr114.

-

Hydrophobic Pocket: Stabilizes propenyl groups via π-π interactions with Trp133 and Trp155 .

Future Directions and Applications

-

Tearless Onion Cultivars: CRISPR-Cas9 editing of lfs to reduce LF production.

-

Nutraceutical Development: Encapsulation of thiosulfinates for dietary supplements.

-

Agricultural Engineering: Crossbreeding with garlic (Allium sativum) to enhance beneficial metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume